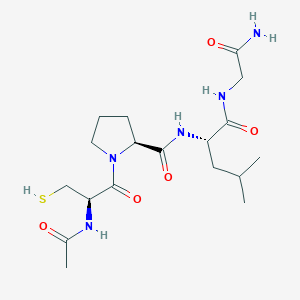![molecular formula C13H16BrCl2O5P B14468753 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate CAS No. 66352-36-1](/img/structure/B14468753.png)
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate is a chemical compound with a complex structure that includes both phosphonate and benzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with bis(2-chloroethoxy)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted benzoates, depending on the nucleophile used.
Hydrolysis: The major products are 2-bromobenzoic acid and bis(2-chloroethoxy)phosphoryl ethanol.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the benzoate group.
Bis(2-chloroethoxy)ethyl ether: Similar in structure but lacks the phosphonate group.
2-Bromobenzoic acid: Contains the benzoate group but lacks the phosphonate and chloroethoxy groups.
Uniqueness
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate is unique due to its combination of phosphonate and benzoate groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
66352-36-1 |
|---|---|
Formule moléculaire |
C13H16BrCl2O5P |
Poids moléculaire |
434.0 g/mol |
Nom IUPAC |
2-[bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate |
InChI |
InChI=1S/C13H16BrCl2O5P/c14-12-4-2-1-3-11(12)13(17)19-9-10-22(18,20-7-5-15)21-8-6-16/h1-4H,5-10H2 |
Clé InChI |
XFDZDXSIQZEESI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OCCP(=O)(OCCCl)OCCCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


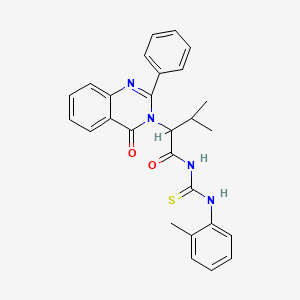
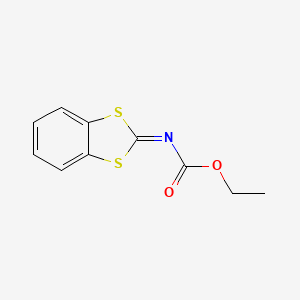
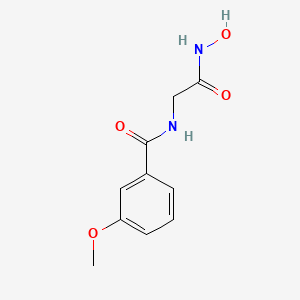


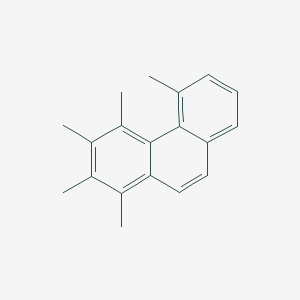
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)



